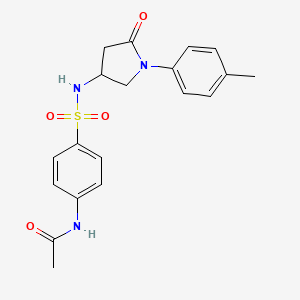![molecular formula C13H27N3O2 B2411729 tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate CAS No. 1557968-78-1](/img/structure/B2411729.png)
tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C13H27N3O2 and a molecular weight of 257.38 g/mol . This compound is primarily used for research purposes and is known for its role in the synthesis of phenolic antioxidants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate involves the reaction of tert-butyl carbamate with 4-(2,2-dimethylhydrazin-1-yl)cyclohexylamine. The reaction typically occurs under mild conditions, often at room temperature, using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories for experimental purposes. The compound is stored at a temperature of 4 degrees Celsius and is typically in the form of an oil.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Industry: In the industry, the compound is used to extend the shelf life of products by preventing oxidation reactions. It is also employed in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate involves its interaction with molecular targets and pathways related to oxidative stress and cellular signaling. The compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also influences various biochemical pathways, including those involved in inflammation and cell survival.
Comparison with Similar Compounds
- tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- tert-butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
- N-tert-Butoxycarbonyl-4-iodoaniline
Uniqueness: tert-butyl N-[4-(2,2-dimethylhydrazin-1-yl)cyclohexyl]carbamate is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in research for developing new antioxidants and studying oxidative stress mechanisms.
Properties
IUPAC Name |
tert-butyl N-[4-(2,2-dimethylhydrazinyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)14-10-6-8-11(9-7-10)15-16(4)5/h10-11,15H,6-9H2,1-5H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENULYOIIKBNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2411646.png)
![2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2411648.png)




![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2411656.png)




![1,1-difluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2411665.png)

![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2411667.png)
